N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-phenylimidazo[1,2-a]pyridine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-phenylimidazo[1,2-a]pyridine-6-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a pyrazole ring, a phenyl group, and an imidazo[1,2-a]pyridine core
Preparation Methods
The synthesis of N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-phenylimidazo[1,2-a]pyridine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Cyclopropyl group introduction: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbene.
Imidazo[1,2-a]pyridine core construction: This involves the condensation of a 2-aminopyridine derivative with a suitable aldehyde or ketone.
Final coupling: The pyrazole and imidazo[1,2-a]pyridine intermediates are coupled together using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for scalability.
Chemical Reactions Analysis
N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-phenylimidazo[1,2-a]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and imidazo[1,2-a]pyridine rings, using reagents such as alkyl halides or acyl chlorides.
Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form new carbon-carbon bonds.
Scientific Research Applications
N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-phenylimidazo[1,2-a]pyridine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets, such as enzymes and receptors.
Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Biological Research: It is used in molecular docking studies to understand its binding affinity and interaction with various proteins and nucleic acids.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-phenylimidazo[1,2-a]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, leading to inhibition or activation of its function. This interaction can modulate various biochemical pathways, resulting in therapeutic effects. For example, it may inhibit a key enzyme involved in a disease pathway, thereby reducing disease progression.
Comparison with Similar Compounds
N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-phenylimidazo[1,2-a]pyridine-6-carboxamide can be compared with other similar compounds, such as:
N- (3-cyclopropyl-1H-pyrazol-5-yl)-2- (2-naphthyl)acetamide: This compound also contains a cyclopropyl-pyrazole moiety but differs in its core structure and functional groups.
N~2~-1H-benzimidazol-5-yl-N~4~-(3-cyclopropyl-1H-pyrazol-5-yl)pyrimidine-2,4-diamine: This compound has a benzimidazole core and is used in different therapeutic applications.
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: This compound has a similar imidazo[1,2-a]pyridine core but with different substituents and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
IUPAC Name |
N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-phenylimidazo[1,2-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-26(13-18-11-19(25-24-18)16-7-8-16)22(28)17-9-10-21-23-20(14-27(21)12-17)15-5-3-2-4-6-15/h2-6,9-12,14,16H,7-8,13H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDELJSVLEAXVLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=NN1)C2CC2)C(=O)C3=CN4C=C(N=C4C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.